2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide
Overview
Description
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, methyl, and iodo substituents on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 5-chloro-2-methylaniline.
Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 5-chloro-2-methylaniline in the presence of a base such as triethylamine results in the formation of 2-chloro-N-(5-chloro-2-methylphenyl)benzamide.
Iodination: The final step involves the iodination of the intermediate using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid such as acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodo substituent.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can form biaryl compounds.
Scientific Research Applications
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in studies to understand the interactions of halogenated benzamides with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-chloro-2-methylphenyl)benzamide: Lacks the iodo substituent, which may affect its reactivity and applications.
5-iodo-2-methyl-N-phenylbenzamide: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2-chloro-N-(2-methylphenyl)-5-iodobenzamide: Different position of the chloro and methyl groups, impacting its chemical properties.
Uniqueness
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and iodo groups provides versatility in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO/c1-8-2-3-9(15)6-13(8)18-14(19)11-7-10(17)4-5-12(11)16/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBNQONVMCBDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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